4-Octyloxybenzoic acid
Overview
Description
4-Octyloxybenzoic acid is a chemical compound that has been studied for its potential applications in liquid crystal technology. The compound exhibits interesting liquid crystalline properties, which are essential for the development of displays and other optical devices. It is part of a class of compounds that can form nematic and smectic phases, which are types of liquid crystal phases characterized by different degrees of molecular order and orientation .
Synthesis Analysis
The synthesis of 4-octyloxybenzoic acid has been achieved using 1-bromooctane, which is derived from n-octanol, as a starting material. This compound is then reacted with methyl o-hydroxybenzoate to obtain the desired product. The structure and intermediate products of the synthesis are confirmed using IR spectroscopy, ensuring the purity and correctness of the synthesized compound .
Molecular Structure Analysis
The molecular structure of 4-octyloxybenzoic acid has been determined through crystallographic analysis. The compound crystallizes in the triclinic space group P1, with specific lattice parameters and angles that define its three-dimensional arrangement. The crystallographic data provide valuable insights into the molecular conformation and potential intermolecular interactions that may contribute to its liquid crystalline properties .
Chemical Reactions Analysis
While the provided papers do not detail extensive chemical reactions involving 4-octyloxybenzoic acid, related compounds have been studied for their reactivity. For instance, 4-hydroxybenzoic acid derivatives have been used in co-crystal formation, demonstrating the ability of these compounds to engage in hydrogen bonding and other non-covalent interactions, which are crucial for the formation of liquid crystalline phases . Additionally, electrochemical studies on similar benzoic acid derivatives have shown that these compounds can undergo oxidation and addition reactions, which may be relevant for the chemical modification or functionalization of 4-octyloxybenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-octyloxybenzoic acid are closely related to its structure and liquid crystalline behavior. The compound's ability to form a stable smectic A phase, as well as a nematic phase, indicates a delicate balance between flexibility and rigidity in its molecular design. This balance is essential for the alignment of molecules in a liquid crystal display. The crystallographic data, including lattice parameters and space group, contribute to understanding the packing and orientation of the molecules in the solid state, which can influence the melting point, solubility, and other physical properties .
Scientific Research Applications
1. Role in Phase Behavior of Supramolecular Liquid Crystals
4-Octyloxybenzoic acid (OOBA) plays a significant role in the phase behavior of supramolecular liquid crystal dimers. Studies have shown that OOBA exhibits enantiotropic smectic C and nematic phases, and its mixtures with other compounds show an enantiotropic smectic A phase. This behavior is partly due to the formation of a hydrogen-bonded complex between OOBA and other molecules, influencing the liquid crystallinity of these mixtures. Such findings are crucial in understanding the phase behavior and properties of liquid crystals in various applications (Martinez-Felipe & Imrie, 2015).
2. Impact on Dipole Moments and Solvatochromism in Liquid Crystals
Research on 4-Octyloxybenzoic acid (4ooba) liquid crystals has revealed insights into their optical absorption and fluorescence spectra in various solvents. The dipole moments and molecular orbital energies of these liquid crystals can be tuned by applying an external electric field, affecting their semiconductor and metallic character. Such studies are essential for developing advanced materials with specific optical and electronic properties (Sıdır, Sıdır, & Demiray, 2017).
3. Enthalpies of Formation and Energetics
The standard molar enthalpies of formation of 4-Octyloxybenzoic acid have been measured, providing critical data on the energetics of this compound. Such information is valuable for understanding the structural contributions to the energetics of substituted benzoic acids and their applications in various fields, including material science and thermodynamics (Silva, Ferreira, & Maciel, 2010).
4. Spectroscopy and Absorption Characteristics
Studies on the THz transmission spectra of 4-Octyloxybenzoic acid have identified distinct absorption bands, highlighting profound differences in the molecular structures and spectra of similar compounds. Such spectroscopic analysis is crucial in materials science, especially in understanding and designing materials with specific optical properties (Lepodise, 2021).
5. Dielectric and Impedance Spectroscopy
Research on the dielectric properties and impedance spectroscopy of 4-Octyloxybenzoic acid (8OBA) has shed light on its electrical characterization. This compound exhibits positive dielectric anisotropy, and its frequency-dependent dielectric permittivity and loss factor have been studied, offering insights crucial for electronic and material applications (Patari & Nath, 2020).
properties
IUPAC Name |
4-octoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALWCYFULVHLEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Record name | P-N-OCTYLOXYBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20816 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025807 | |
Record name | 4-Octyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-n-octyloxybenzoic acid is a white powder. (NTP, 1992) | |
Record name | P-N-OCTYLOXYBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20816 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | P-N-OCTYLOXYBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20816 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
4-Octyloxybenzoic acid | |
CAS RN |
2493-84-7 | |
Record name | P-N-OCTYLOXYBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20816 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octyloxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2493-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-(Octyloxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002493847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Octyloxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142138 | |
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Record name | Benzoic acid, 4-(octyloxy)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Octyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(OCTYLOXY)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04GD4OJ7FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
226 °F (Turbid) (NTP, 1992) | |
Record name | P-N-OCTYLOXYBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20816 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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